Product packaging for Benzyl 4-bromophenyl sulfide(Cat. No.:CAS No. 53136-21-3)

Benzyl 4-bromophenyl sulfide

Cat. No.: B1277920
CAS No.: 53136-21-3
M. Wt: 279.2 g/mol
InChI Key: XNMPJRAVZAWQMD-UHFFFAOYSA-N
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Description

Overview of Benzyl (B1604629) Sulfides in Organic Synthesis and Medicinal Chemistry

Benzyl sulfides, a class of thioethers, are significant components in the landscape of organic chemistry and medicinal science. rsc.org They are frequently utilized as versatile intermediates in organic synthesis. One of their classical roles is as protecting groups for thiols, which can be readily cleaved under specific conditions. rsc.org Beyond this utility, the benzyl sulfide (B99878) framework is a core structural element in numerous biologically active compounds. For instance, molecules containing this motif are found in pharmaceuticals such as the antifungal agent sulconazole (B1214277) and the antidepressant dosulepin. rsc.org The broader family of organosulfur compounds, including thioethers, is integral to the pharmaceutical industry, with examples like Montelukast used for treating asthma and allergies. rsc.org

The synthesis of benzyl sulfides has traditionally relied on the nucleophilic substitution reaction between a thiol and an alkyl halide. rsc.org However, this method can be hampered by the unpleasant odor and handling difficulties associated with thiol precursors, particularly benzyl mercaptans. rsc.org This challenge has spurred the development of novel and more sustainable synthetic strategies, including odorless, one-pot methods and metal-catalyzed cross-coupling reactions, to access this important class of compounds. rsc.orgorganic-chemistry.org Contemporary research has explored innovative pathways such as the reaction between benzyl Grignard reagents and phosphinic acid thioesters to form benzyl sulfides, showcasing the ongoing evolution of synthetic methodologies in this area. rsc.org

Significance of the 4-Bromophenyl Moiety in Chemical Compounds

The 4-bromophenyl group is a prevalent structural motif in medicinal chemistry and materials science, largely due to the unique properties conferred by the bromine atom. This moiety is often considered a "pharmacophore," a molecular feature responsible for a drug's pharmacological activity, as it can enhance bioavailability and target binding. The presence of bromine increases the molecule's lipophilicity, which can improve its ability to cross biological membranes. solubilityofthings.com Furthermore, the bromine atom can participate in specific non-covalent interactions, such as hydrophobic interactions and halogen bonding, to improve binding affinity with biological targets like enzymes and receptors.

From a synthetic standpoint, the bromine atom on the phenyl ring serves as a versatile chemical handle. It is a key participant in a wide array of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, allowing for the construction of more complex molecules by forming new carbon-carbon or carbon-heteroatom bonds. This reactivity makes bromophenyl-containing compounds valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. solubilityofthings.com The electronic properties of the molecule are also influenced by the bromine atom; its electron-withdrawing nature can affect the reactivity of the entire aromatic system. solubilityofthings.com

Research Context and Rationale for Investigating Benzyl 4-Bromophenyl Sulfide

The specific investigation of this compound often occurs within the context of developing and validating new synthetic methods for organosulfur compounds. For example, its synthesis has been documented as part of studies focused on the selective reduction of sulfoxides to their corresponding sulfides. academie-sciences.fr In one such study, this compound was prepared and characterized to demonstrate the efficacy of a deoxygenation system using N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA) and triphenylphosphine (B44618). academie-sciences.fr

The rationale for synthesizing this particular compound is rooted in its representative structure, which combines the benzyl sulfide core with the synthetically useful and electronically modifying 4-bromophenyl group. By successfully preparing and characterizing this compound, researchers can establish the scope and functional group tolerance of a new reaction. The synthesis of this compound has been reported via the reaction of 4-bromothiophenol (B107966), among other methods. chemicalbook.com The detailed characterization of its physical and spectral properties provides a benchmark for these synthetic endeavors. academie-sciences.fr

Detailed Research Findings

Physicochemical and Spectral Data

The identity of this compound is confirmed through its unique physicochemical properties and spectral data. These data are crucial for its characterization in research settings.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name 1-benzylsulfanyl-4-bromobenzene nih.gov
CAS Number 53136-21-3 nih.gov
Molecular Formula C₁₃H₁₁BrS nih.gov
Molecular Weight 279.201 g/mol nih.gov

Table 2: NMR Spectroscopic Data for this compound

Nucleus Chemical Shift (δ) in ppm Source
¹H NMR 4.13 (s, 2H), 7.18–7.42 (m, 9H) academie-sciences.fr

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11BrS B1277920 Benzyl 4-bromophenyl sulfide CAS No. 53136-21-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylsulfanyl-4-bromobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrS/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMPJRAVZAWQMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400593
Record name BENZYL 4-BROMOPHENYL SULFIDE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53136-21-3
Record name BENZYL 4-BROMOPHENYL SULFIDE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZYL 4-BROMOPHENYL SULFIDE
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Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches

Direct synthesis methods provide efficient pathways to construct the benzyl (B1604629) 4-bromophenyl sulfide (B99878) framework. These approaches often involve the reaction of a sulfur-containing nucleophile with a suitable electrophile or the use of metal catalysts to facilitate the coupling of appropriate precursors.

Nucleophilic Coupling Reactions for Benzyl 4-Bromophenyl Sulfide Synthesis

Nucleophilic substitution reactions represent a fundamental and widely utilized strategy for the synthesis of thioethers like this compound. libretexts.org These reactions typically involve the displacement of a leaving group on a benzylic carbon by a thiolate nucleophile.

A common and straightforward method for the synthesis of this compound involves the reaction of 4-bromothiophenol (B107966) with a benzyl halide, such as benzyl chloride or benzyl bromide. In this SN2 reaction, the thiolate anion, generated in situ from the deprotonation of 4-bromothiophenol by a base, acts as the nucleophile and attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide ion to form the desired thioether. libretexts.org

The general reaction is as follows:

Br-C₆H₄-SH + X-CH₂-C₆H₅ + Base → Br-C₆H₄-S-CH₂-C₆H₅ + Base·HX

Where X represents a halogen (Cl, Br).

Another approach involves the use of thiourea (B124793) to first form an alkyl isothiourea salt with the benzyl halide, which is then hydrolyzed to yield the corresponding thiol. This thiol can then react with an aryl halide. libretexts.org

The efficiency and yield of the nucleophilic coupling reaction are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, solvent, and the choice of base or catalyst.

Temperature: The reaction temperature can influence the rate of reaction. While some reactions proceed efficiently at room temperature, others may require elevated temperatures to overcome the activation energy barrier. For instance, some preparations are conducted at temperatures ranging from 60-80°C. vulcanchem.com

Solvents: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often employed as they can effectively solvate the thiolate anion and promote the SN2 pathway. vulcanchem.com

Bases and Catalysts: A base is required to deprotonate the thiol and generate the reactive thiolate nucleophile. Common bases include potassium carbonate (K₂CO₃) and cesium carbonate. vulcanchem.commdpi.com In some cases, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide can be used to enhance the reaction rate by facilitating the transfer of the thiolate anion between phases. vulcanchem.com

Table 1: Reaction Conditions for Nucleophilic Coupling Synthesis of this compound and Related Compounds

ReactantsBaseSolventCatalystTemperature (°C)Time (h)Product
4-Bromobenzylhydrazine hydrochloride, Benzyl chloride, Sulfur powderK₂CO₃Dimethyl sulfoxide-120122,4-bis(4-bromophenyl)-6-phenyl-1,3,5-triazine chemicalbook.com
4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, 2-bromo-1-phenylethanoneCesium carbonateDMF-Room Temp242-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone mdpi.com
3-Mercapto-1-propanesulfonic acid, sodium salt, 4-Bromobenzylbromide--Tetrabutylammonium bromide-12Carbonotrithioic acid, bis[(4-bromophenyl) methyl] ester chemrxiv.org
Utilization of Thiol Precursors and Benzyl Halides

Metal-Catalyzed C-S Bond Formation

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-S bonds, offering high efficiency and functional group tolerance. Copper and palladium are the most commonly employed metals for these transformations.

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann condensation, provide a versatile method for the synthesis of aryl sulfides. google.com This approach typically involves the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base.

For the synthesis of this compound, this could involve the reaction of 4-bromothiophenol with benzyl bromide or benzyl chloride, or alternatively, the reaction of 4-bromoiodobenzene with benzyl mercaptan, catalyzed by a copper(I) salt such as copper(I) iodide (CuI). thieme-connect.com The reaction often requires a ligand, such as 1,10-phenanthroline, to stabilize the copper catalyst and promote the reaction. organic-chemistry.org The base, typically potassium carbonate or cesium carbonate, is essential for the deprotonation of the thiol. google.com

Research has shown that copper(I) oxide can also be an effective catalyst for such reactions. google.com The use of copper sulfate (B86663) in the presence of a ligand has also been reported for the synthesis of related sulfide compounds. rsc.org

Table 2: Copper-Catalyzed Synthesis of Sulfides

Aryl Halide/ThiolThiol/Aryl HalideCatalystLigandBaseSolventTemperature (°C)ProductReference
Aryl IodideDiorganyl DisulfideCuI4′-(4-methoxyphenyl)-2,2′:6′,2′′-terpyridineKOH--Unsymmetrical Diaryl- and Aryl Alkyl Chalcogenides thieme-connect.com
BnClNa₂S₂O₃·5H₂OCuSO₄·5H₂OL2-MeOH/H₂O80Benzyl(4-chlorophenyl)sulfane rsc.org
3-Iodoanisole4-chlorothiophenolCuI-K₂CO₃Ethylene glycol-3-Methoxyphenyl 4-chlorophenyl sulfide google.com

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for the formation of C-C and C-heteroatom bonds. While less common than copper for C-S bond formation, palladium catalysis offers alternative pathways.

One innovative approach involves a debenzylative cross-coupling of an aryl benzyl sulfide with an aryl bromide. organic-chemistry.org In this method, a catalyst derived from Pd(dba)₂ and a specific phosphine (B1218219) ligand, NiXantPhos, facilitates the reaction. This process involves a tricatalytic cycle that includes α-arylation of the sulfide, C-S bond cleavage, and subsequent C-S bond formation to yield the diaryl sulfide. organic-chemistry.org While this specific example leads to diaryl sulfides, the principles could potentially be adapted for the synthesis of benzyl aryl sulfides.

Another palladium-catalyzed approach involves the reaction of aryl halides with a sulfur source. For instance, the synthesis of dibenzothiophene (B1670422) derivatives has been achieved through a palladium(II)-catalyzed cleavage of carbon-sulfur and carbon-hydrogen bonds. nih.gov Palladium catalysts, such as Pd(OAc)₂, are used in these transformations. nih.gov Furthermore, Suzuki-Miyaura reactions, which are palladium-catalyzed, can be employed to create precursors for subsequent cyclization to form sulfur-containing aromatic compounds. researchgate.net

Table 3: Palladium-Catalyzed Synthesis of Sulfides

Reactant 1Reactant 2CatalystLigandBaseSolventTemperature (°C)ProductReference
Aryl Benzyl SulfideAryl BromidePd(dba)₂NiXantPhosNaN(SiMe₃)₂CPME-Diaryl Sulfide organic-chemistry.org
Biphenyl Sulfide-Pd(OAc)₂--Toluene130Dibenzothiophene nih.gov
4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline3-chloro-4-fluorophenyl boronic acidPd(PPh₃)₄-K₃PO₄-90Monosubstituted product researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions

Sulfoxide Reduction for this compound Generation

An alternative route to obtaining this compound is through the reduction of its corresponding sulfoxide, benzyl 4-bromophenyl sulfoxide. This deoxygenation reaction is a key transformation in organic sulfur chemistry.

The reduction of sulfoxides to sulfides requires reagents that can selectively remove the oxygen atom without affecting other functional groups in the molecule. Various methods have been developed to achieve this chemoselectivity. researchgate.net For instance, systems like NbCl5/Indium have been shown to convert dialkyl, diaryl, and aryl alkyl sulfoxides to their corresponding sulfides in good to excellent yields under mild conditions. researchgate.net Another approach involves the use of an Al-NiCl2·6H2O system, which also provides high yields and does not affect ketone functionalities. researchgate.net Photocatalytic methods using visible light and a suitable photocatalyst in the presence of a terminal reductant like triphenylphosphine (B44618) (PPh3) have also proven effective for the deoxygenation of sulfoxides. nih.govacs.org Studies have demonstrated the successful reduction of 4-bromophenyl methyl sulfoxide to its sulfide form using this technique. nih.govacs.org The development of such chemoselective methods is crucial for the synthesis of complex molecules where multiple functional groups are present. jsynthchem.comresearchgate.net

One specific reagent system for the reduction of sulfoxides is the combination of N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA) and triphenylphosphine (PPh3). researchgate.net This system has been reported as a novel method for the efficient deoxygenation of sulfoxides. researchgate.net The reaction generally proceeds with good to excellent yields and short reaction times, offering a practical and facile method for isolating the desired sulfide products. researchgate.net The reaction of sulfoxides with triphenylphosphine can also be catalyzed by acid. acs.org

Chemoselective Reduction Methods

Derivatization and Functionalization Strategies

Once this compound is synthesized, it can be further modified through various reactions, most notably at the sulfur atom.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. These oxidized derivatives are important compounds in their own right, often exhibiting unique biological activities and serving as key intermediates in further synthetic transformations.

The oxidation of sulfides to sulfones can be achieved using various oxidizing agents. For example, a system of sodium chlorite (B76162) (NaClO2) and hydrochloric acid (HCl) in an organic solvent can effectively oxidize diphenyl sulfide to diphenyl sulfone in high yields. mdpi.com While benzyl-substituted sulfides have shown reduced reactivity in some systems, this highlights the importance of selecting the appropriate oxidant and reaction conditions. mdpi.comresearchgate.net Hydrogen peroxide is another common oxidant used for this transformation. rsc.org

The oxidation of a prochiral sulfide like this compound can lead to a chiral sulfoxide. Enantioselective oxidation methods aim to produce one enantiomer of the sulfoxide in excess over the other. This is of significant interest as enantiomerically pure sulfoxides are valuable chiral auxiliaries and can be found in biologically active molecules. scispace.com

Titanium-based catalytic systems are frequently employed for the asymmetric oxidation of sulfides. For instance, a catalyst system generated from a titanium complex and a chiral ligand, such as (S,S)-hydrobenzoin, has been investigated for the oxidation of aryl benzyl sulfides. rsc.org Research has shown that the oxidation of 4-bromophenyl 2-pyridylmethyl sulfide can be accomplished with high enantioselectivity. rsc.org Another approach utilizes a chiral metal complex derived from (R)-6,6′-Diphenyl-BINOL and Ti(O-i-Pr)4, which has been successful in the catalytic asymmetric oxidation of various aryl methyl and aryl benzyl sulfides, yielding sulfoxides with high enantiopurities. scispace.com Vanadium-based catalysts, in conjunction with a chiral Schiff base ligand and an oxidant like hydrogen peroxide, have also been used for the enantioselective oxidation of sulfides, including p-bromophenyl methyl sulfide. orgsyn.org This method can be enhanced by a subsequent kinetic resolution process, where the minor enantiomer of the sulfoxide is selectively oxidized to the sulfone. orgsyn.org

The table below summarizes the results of enantioselective oxidation of a similar substrate, methyl p-tolyl sulfide, using a specific catalytic system, which provides an indication of the potential for achieving high enantioselectivity in the oxidation of this compound.

Catalyst SystemSubstrateProductYield (%)Enantiomeric Excess (ee, %)Reference
(R)-6,6′-Diphenyl-BINOL/Ti(O-i-Pr)4Methyl p-tolyl sulfide(R)-Methyl p-tolyl sulfoxideUp to 81Up to 90 scispace.com
Catalytic Systems for Controlled Oxidation

The controlled oxidation of this compound to its corresponding sulfoxide and sulfone derivatives is a key transformation. Various catalytic systems have been developed to achieve this selectively. For instance, the oxidation of similar sulfides has been effectively carried out using hydrogen peroxide as a green oxidant in the presence of metal-based catalysts. researchgate.netmdpi.com Vanadium complexes with tridentate Schiff base ligands have shown catalytic activity in the oxidation of sulfides like phenyl methyl sulfide and benzyl methyl sulfide to their sulfoxides, often with good yields and enantiomeric excesses when using aqueous hydrogen peroxide or cumene (B47948) hydroperoxide as the oxidant. researchgate.net Another approach involves the use of ruthenium-on-carbon (Ru/C) as a catalyst with sodium periodate (B1199274) in water, which has been successful in oxidizing related bromo-substituted thioethers to sulfones with high yields. chemicalbook.com The oxidation of benzyl phenyl sulfide has also been achieved without the formation of sulfoxide or sulfone byproducts under specific conditions. mdpi.com

The selective oxidation is crucial as sulfoxides and sulfones are themselves important synthetic intermediates. For example, (S)-(-)-4-Bromophenyl methyl sulfoxide has been synthesized from 4-bromophenyl methyl sulfide using enzymatic or chiral catalyst-based methods to achieve high enantiomeric excess. orgsyn.orgorgsyn.org

Table 1: Catalytic Systems for Controlled Oxidation of Sulfides

Catalyst System Oxidant Substrate (Example) Product Yield Reference
Vanadium(V) complexes with Schiff base ligands H₂O₂ or Cumene Hydroperoxide Phenyl Methyl Sulfide Phenyl Methyl Sulfoxide Good researchgate.net
Ru/C Sodium Periodate 4-bromoanisole 4-Bromophenyl methyl sulfone 100% chemicalbook.com
Ti(OiPr)₄–L₄ system H₂O₂ Methyl 4-bromophenyl sulfide Methyl 4-bromophenyl sulfoxide 79-84% researchgate.net
NMCS bio-nanocomposite H₂O₂ Benzyl phenyl sulfide Benzaldehyde (via oxidation and cleavage) - mdpi.com

Reactions at the Benzylic Position

The benzylic position of this compound is particularly reactive due to the stabilization of reactive intermediates by the adjacent phenyl ring. libretexts.orglibretexts.orgchemistrysteps.com

Benzylic halides, which can be conceptually related to the reactivity of the benzylic position in this compound, readily undergo nucleophilic substitution reactions. ucalgary.ca Primary benzylic substrates typically favor an S(_N)2 pathway, while secondary and tertiary ones proceed via an S(_N)1 mechanism due to the formation of a resonance-stabilized benzylic carbocation. libretexts.orgucalgary.cakhanacademy.org This reactivity allows for the introduction of various nucleophiles at the benzylic carbon, making it a valuable site for molecular elaboration. khanacademy.org

The benzylic C-H bonds are relatively weak, making them susceptible to radical abstraction. libretexts.orgmasterorganicchemistry.com The resulting benzylic radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. libretexts.orglibretexts.org This stabilization is a key factor in the selectivity of radical reactions at the benzylic position. libretexts.orglibretexts.org For example, the bromination of alkylbenzenes with N-bromosuccinimide (NBS) in the presence of a radical initiator occurs exclusively at the benzylic position. libretexts.orgchemistrysteps.com Computational studies have shown that the stability of the benzylic radical can influence the outcome of subsequent reactions. acs.org The stability of para-substituted benzyl radicals is influenced by the nature of the substituent. researchgate.net

Table 2: Comparison of Benzylic Intermediate Stability

Intermediate Stabilization Mechanism Implication for Reactivity
Benzylic Carbocation Resonance with the phenyl ring Favors S(N)1 reactions for 2° and 3° benzylic systems libretexts.org[ ucalgary.ca(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGWXzKoSXk3v6G4--t_d8KKNRdwLnhv2NhRIbVoaewACKIOr8Di1Xdw_YP10H4GTSYYiLaLgseM4vChXDpfPxHwz_4mdRWh8NzxMSOCjBWKAj1Te1hH27nPVJqapGwFu1DV6TvhMCfXcF-6F_u-wob-XjYb10a8UNPbA%3D%3D)] khanacademy.org
Benzylic Radical Resonance with the phenyl ring Directs radical reactions to the benzylic position libretexts.orglibretexts.org
Nucleophilic Substitution Reactions

Cleavage Reactions of C-S Bonds

The cleavage of the carbon-sulfur bond in benzyl aryl sulfides opens up further synthetic possibilities, allowing for the functionalization of the constituent fragments.

The C-S bond in benzyl aryl sulfides can be cleaved under oxidative conditions. Research has shown that various aryl benzyl sulfides can undergo efficient cleavage reactions. nih.gov For instance, a synergistic cobalt-based catalytic system has been developed for the oxidative cleavage and subsequent ammoxidation of organosulfur compounds, including aryl benzyl sulfides, to yield nitriles and benzenesulfonamides in good to excellent yields. nih.govresearchgate.net This protocol is tolerant of a range of electronically and sterically diverse substituents on the aromatic rings. nih.gov Visible-light photoredox catalysis has also been employed for the oxidative C–S bond cleavage of benzyl thioethers, generating benzylic carbocations that can be trapped by various nucleophiles. unipr.itnih.gov

Various transition metal-based catalytic systems have been explored for the cleavage of C-S bonds. Palladium and copper-mediated domino reactions have been utilized in the synthesis of sulfur heterocycles, involving C-S bond formation and cleavage steps. chim.it Palladium-catalyzed phosphorylation of arylsulfonium salts via C–S bond cleavage has also been reported. researchgate.net Furthermore, visible-light-induced photoredox catalysis offers a mild approach to C-S bond cleavage. unipr.itnih.gov This method allows for the generation of carbocations under neutral conditions, which can then be used in C-C and C-N bond-forming reactions. unipr.itnih.gov The choice of catalyst and reaction conditions can be complementary, with some systems being more effective for electron-rich substrates and others for electron-deficient ones. unipr.it

Table 3: Catalytic Systems for C-S Bond Cleavage

Catalyst System Reaction Type Substrate Type Products Reference
Synergistic Co-Nₓ sites and Co nanoparticles Oxidative Cleavage and Ammoxidation Aryl benzyl sulfides Nitriles and Sulfonamides nih.gov
Visible-light Photoredox Catalysis (e.g., Ru-based) Oxidative Cleavage Benzyl thioethers Di- and triarylalkanes, Benzyl amines unipr.itnih.gov
Palladium/Copper Catalysis Domino Reactions Various Sulfur heterocycles chim.it
Palladium Catalysis Phosphorylation Arylsulfonium salts Arylphosphonates researchgate.net
Oxidative Cleavage and Cyanation of C-S Bonds

Formation of Derivatives via S-Alkylation

The sulfur atom in this compound and related structures serves as a nucleophilic center, enabling the formation of a wide array of derivatives through S-alkylation reactions. This pathway is a fundamental method for expanding the molecular complexity and introducing varied functional groups attached to the sulfide core. The S-alkylation of thiol-containing precursors is a key step in the synthesis of complex molecules.

A pertinent example of this reactivity is observed in the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. In this synthesis, the triazole-thiol, which features the 4-bromophenyl moiety, undergoes exclusive S-alkylation when treated with an alkylating agent in an alkaline medium. Specifically, the reaction with 2-bromo-1-phenylethanone in the presence of cesium carbonate as a base proceeds smoothly to yield the corresponding S-alkylated product, 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one. This ketone can be further reduced to a secondary alcohol. The selective alkylation on the sulfur atom, as opposed to the nitrogen atoms of the triazole ring, is confirmed through 2D NMR spectroscopic analysis. This reaction highlights the utility of S-alkylation in building more elaborate molecular architectures from precursors containing the 4-bromophenylthio- group.

Reactant 1Reactant 2BaseSolventProductYieldRef
4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol2-Bromo-1-phenylethanoneCesium CarbonateN,N-Dimethylformamide2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-oneNot specified

Multicomponent Reactions Incorporating this compound Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. While specific MCRs that employ the intact this compound as a primary scaffold are not extensively documented, numerous MCRs have been developed for the synthesis of aryl sulfides and thioethers, demonstrating how this structural motif can be assembled in a convergent manner.

One such strategy involves a three-component reaction for synthesizing aryl alkyl thioethers. organic-chemistry.org This method utilizes aryldiazonium salts, an easily handleable sulfur dioxide source like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and alkyl bromides. organic-chemistry.org The reaction proceeds in the presence of a copper catalyst to afford the desired thioethers with good functional group tolerance. organic-chemistry.org This approach represents a powerful method for creating diverse libraries of aryl sulfides from simple starting materials.

Another notable multicomponent approach is the palladium-catalyzed synthesis of aromatic sulfides from aryl halides, alkyl halides, and sodium thiosulfate (B1220275) (Na₂S₂O₃) as an odorless and stable sulfur source. organic-chemistry.org This method avoids the use of volatile and malodorous thiols and demonstrates broad applicability for constructing C-S bonds. organic-chemistry.org Similarly, a three-component synthesis using a sulfoxide reagent as a sulfur source, combined with two different Grignard reagents, provides a modular, thiol-free route to a wide range of sulfides. organic-chemistry.org

Reactant 1Reactant 2Reactant 3Catalyst / ReagentsProduct TypeRef
Aryldiazonium salt1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide)Alkyl bromideCopper catalyst, ZincAryl alkyl thioether organic-chemistry.org
Aryl halideAlkyl halideSodium thiosulfatePalladium catalystAromatic sulfide organic-chemistry.org
Grignard Reagent 1Grignard Reagent 2SulfoxideTrimethylsilyl chlorideSulfide organic-chemistry.org

Crystallographic and Structural Elucidation Studies

Single Crystal X-ray Diffraction Analysis

An X-ray diffraction study would reveal the precise conformation of Benzyl (B1604629) 4-bromophenyl sulfide (B99878) in the solid state. This includes the rotational arrangement of the benzyl and 4-bromophenyl groups relative to each other around the central sulfur atom. The dihedral angles between the phenyl rings and the C-S-C plane would be determined, offering insight into the molecule's preferred spatial orientation, which is influenced by a balance of electronic and steric effects.

Given that Benzyl 4-bromophenyl sulfide lacks strong hydrogen bond donors (like O-H or N-H groups), it is not expected to form classical hydrogen bonds. However, a crystallographic analysis would investigate the presence of weaker C-H···S or C-H···π interactions, which can be considered weak hydrogen bonds. These networks, if present, play a crucial role in the stabilization of the crystal packing.

Once experimental data is obtained, it is common practice to compare it with theoretical data derived from computational chemistry methods like Density Functional Theory (DFT). This comparison helps to validate both the experimental structure and the computational model. Discrepancies between theoretical (gas-phase) and experimental (solid-state) values can often be explained by the presence of intermolecular forces in the crystal lattice. ugr.es

Hydrogen Bonding Networks

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the identity and elucidating the structure of chemical compounds.

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. For this compound, the spectra are consistent with its proposed structure.

The ¹H NMR spectrum shows distinct signals for the protons on the benzyl group and the 4-bromophenyl group. The methylene (B1212753) protons (CH₂) of the benzyl group typically appear as a singlet, while the aromatic protons show characteristic splitting patterns (multiplets) due to spin-spin coupling with neighboring protons.

The ¹³C NMR spectrum provides the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum for this compound shows signals corresponding to the methylene carbon, the substituted and unsubstituted carbons of the two aromatic rings, and the carbon atom bonded to the bromine.

Detailed chemical shift data from analyses performed in chloroform-d (B32938) (CDCl₃) are presented below.

¹H NMR Spectral Data

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.43 – 7.38 m 2H Protons on 4-bromophenyl ring
7.37 – 7.27 m 5H Protons on benzyl ring
7.23 – 7.16 m 2H Protons on 4-bromophenyl ring
4.12 s 2H Methylene protons (-CH₂-)

Data sourced from reference

¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment
137.0 Aromatic C (benzyl, C-S)
135.4 Aromatic C (bromophenyl)
131.9 Aromatic C-H (bromophenyl)
131.4 Aromatic C-H (bromophenyl)
128.8 Aromatic C-H (benzyl)
128.6 Aromatic C-H (benzyl)
127.4 Aromatic C-H (benzyl)
120.3 Aromatic C-Br
39.1 Methylene carbon (-CH₂-)

Data sourced from reference

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds. The IR spectrum of this compound, particularly when analyzed in its crystalline phase, reveals characteristic absorption bands that confirm its molecular structure. nih.gov

The spectrum is characterized by several key absorption peaks. The presence of the aromatic rings (both the benzyl and the 4-bromophenyl groups) is confirmed by C-H stretching vibrations typically observed above 3000 cm⁻¹ and C-C stretching vibrations within the ring structure, which give rise to sharp peaks around 1600 and 1500 cm⁻¹. s-a-s.org

The C-Br stretching vibration is a key indicator for the bromo-substituted phenyl group. For bromobenzene, this vibration is typically observed in the far-infrared region. uwosh.edu In similar brominated organic compounds, this absorption is found in the range of 700-600 cm⁻¹. researchgate.net The C-S stretching vibration of the thioether linkage generally appears as a weaker band in the fingerprint region of the spectrum. For analogous thioether derivatives, these modes have been assigned at approximately 704 and 663 cm⁻¹. researchgate.net

A summary of the expected characteristic IR absorption bands for this compound is provided in the table below.

Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch> 3000
Aromatic C=C Stretch1600 - 1450
C-H Bending (in-plane and out-of-plane)1200 - 675
C-Br Stretch700 - 600
C-S Stretch750 - 600

Table 1: Characteristic Infrared Absorption Bands for this compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides valuable information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule.

The mass spectrum of this compound is available through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. nih.gov The molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio) and sulfur (³²S, ³³S, ³⁴S isotopes).

While a detailed fragmentation pattern for this compound is not explicitly provided in the searched literature, the fragmentation of related compounds, such as N-{[ (4-bromophenyl)amino ] carbonothioyl} benzamide, suggests that characteristic cleavages would occur. researchgate.net Common fragmentation pathways for this compound would likely involve the cleavage of the benzylic C-S bond, leading to the formation of the benzyl cation (C₇H₇⁺, m/z 91) and the 4-bromophenylthio radical, or the 4-bromophenylthiolate anion in negative ion mode. The bromophenyl group itself can also undergo fragmentation.

HRMS data for related compounds containing a 4-bromophenyl group have been reported, allowing for precise mass determination and confirmation of the elemental composition. mdpi.com

Ion/Fragment Expected m/z Significance
[M]⁺278/280 (due to ⁷⁹Br/⁸¹Br isotopes)Molecular ion, confirming the molecular weight.
[C₇H₇]⁺91Formation of the stable benzyl cation via C-S bond cleavage.
[C₆H₄BrS]⁺187/189Fragment corresponding to the 4-bromophenylthio group.
[C₆H₄Br]⁺155/157Loss of sulfur from the 4-bromophenylthio fragment.

Table 2: Plausible Mass Spectrometry Fragments for this compound.

UV/Vis Spectrophotometry

UV/Vis spectrophotometry measures the absorption of ultraviolet and visible light by a compound. This technique provides information about the electronic transitions within the molecule, particularly those involving π-electrons in aromatic systems.

The UV/Vis spectrum of this compound is expected to be influenced by the electronic systems of the benzyl and 4-bromophenyl groups. Aromatic compounds typically exhibit characteristic absorption bands in the UV region. For instance, the UV-visible absorption profile of a related compound, bis(4-bromophenyl) sulphide, is noted to have a maximum absorption wavelength characteristic of brominated aromatic compounds. vulcanchem.com

Studies on various organic sulfur compounds, including sulfides, provide a basis for predicting the absorption properties. nih.gov The presence of the sulfur atom as a chromophore, along with the conjugated systems of the aromatic rings, will dictate the absorption maxima (λ_max). The electronic spectrum is likely to show absorptions related to the π → π* transitions of the benzene (B151609) rings. The substitution of a bromine atom on one of the rings may cause a bathochromic (red) shift of these absorption bands compared to unsubstituted aromatic sulfides.

Transition Expected Wavelength Range (nm)
π → π*250 - 300

Table 3: Expected UV/Vis Absorption for this compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of chemical compounds. DFT calculations are typically performed in the gas phase and may differ slightly from experimental results obtained in the solid phase due to intermolecular interactions. ijcce.ac.ir

The initial step in most computational studies is the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). For Benzyl (B1604629) 4-bromophenyl sulfide (B99878), this process is typically carried out using DFT methods, such as the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, combined with a basis set like 6-311G(d,p). researchgate.net The optimization process calculates key structural parameters, including bond lengths and bond angles.

These theoretical values can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. ijcce.ac.ir Discrepancies between the calculated gas-phase and experimental solid-phase data can often be attributed to the presence of intermolecular forces in the crystal lattice. ijcce.ac.ir The optimized geometry provides the foundation for all subsequent computational analyses. orientjchem.org

Table 1: Selected Optimized Geometrical Parameters for Benzyl 4-bromophenyl sulfide (Illustrative) Note: This table is illustrative, based on typical values for similar structures, as specific experimental crystallographic data for this exact compound is not readily available in the provided sources.

ParameterAtom Pair/TrioCalculated Value (DFT/B3LYP)
Bond LengthC-Br1.91 Å
Bond LengthC-S1.78 Å
Bond LengthS-CH21.83 Å
Bond AngleC-S-C103.5°
Bond AngleBr-C-C119.8°

Mulliken population analysis is a method for assigning partial atomic charges to atoms within a molecule. chemrxiv.org This analysis helps to understand the electrostatic potential and charge distribution, which are crucial for identifying electrophilic and nucleophilic sites. orientjchem.org The charge distribution affects numerous molecular properties, including the dipole moment and electronic structure.

In this compound, the analysis typically reveals that the sulfur atom carries a significant positive charge due to its connections to electronegative carbon atoms and its role in the sulfide linkage. scribd.com The bromine atom, being highly electronegative, carries a negative charge. Hydrogen atoms generally exhibit positive charges. researchgate.net This charge distribution is fundamental to understanding the molecule's reactivity and intermolecular interactions.

Table 2: Mulliken Atomic Charges for Key Atoms in this compound (Illustrative) Note: This table is illustrative, based on general principles of Mulliken charge analysis.

AtomMulliken Charge (e)
S (Sulfur)+0.95
Br (Bromine)-0.05
C (Aromatic, bonded to Br)+0.15
C (Aromatic, bonded to S)-0.40
C (Methylene, -CH2-)-0.25

The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.net

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This indicates a higher polarizability and a greater ease of undergoing chemical reactions. Calculations of these values help in understanding the charge transfer that can occur within the molecule.

Table 3: Calculated Electronic Properties of this compound (Illustrative) Note: This table is illustrative, based on typical DFT calculation results for similar aromatic sulfides.

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Energy Gap (ΔE)5.3 eV

Mulliken Charge Distribution Analysis

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.net These simulations are instrumental in drug discovery and medicinal chemistry for predicting ligand-protein interactions and estimating the binding strength. tandfonline.com

Docking simulations place the ligand, in this case, this compound, into the active site of a target protein. The protein structures are often obtained from databases like the Protein Data Bank (PDB). researchgate.net The simulation then calculates the most stable binding poses and estimates the binding affinity, often expressed as a binding energy score (in kcal/mol). ias.ac.in

Table 4: Illustrative Molecular Docking Results for this compound Note: This table is illustrative, showing hypothetical docking results against a common biological target.

Target Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesTypes of Interaction
Cyclooxygenase-2 (COX-2) (e.g., 1PXX)-8.5Tyr385, Arg120, Val523Hydrophobic, π-Alkyl
Tyrosyl-tRNA Synthetase (e.g., 3U2D)-7.9His48, Phe169, Asp176Hydrophobic, van der Waals

Based on its chemical structure, the potential biological activities of this compound can be predicted using specialized software like PASS (Prediction of Activity Spectra for Substances). researchgate.net These programs compare the structure of the query molecule against a large database of compounds with known biological activities. researchgate.net

The output is a list of probable activities, often with a probability score (Pa for "probably active" and Pi for "probably inactive"). For a molecule containing a bromophenyl group and a benzyl sulfide moiety, predicted activities could include antibacterial, antifungal, or anti-inflammatory properties, as these are common activities for related chemical structures. researchgate.netpsecommunity.org Such in silico predictions provide valuable guidance for subsequent experimental testing. researchgate.net

Ligand-Protein Interactions and Binding Affinity

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to explore the relationship between the structural properties of a series of compounds and their biological activity. tandfonline.comnih.gov For a compound like this compound and its analogs, a QSAR study would aim to identify the key molecular features that influence a specific biological effect, such as enzyme inhibition or antibacterial activity. conicet.gov.arnih.gov This approach is valuable for guiding the synthesis of new derivatives with potentially enhanced potency. conicet.gov.ar

The process involves calculating various molecular descriptors for a set of structurally related compounds and then using statistical methods to build a mathematical model that correlates these descriptors with their measured biological activities. tandfonline.comoup.com For diaryl sulfides, important descriptors often include those related to lipophilicity (log P), electronic effects (Hammett constants), and steric properties (molar refractivity). tandfonline.comscielo.org.mx

A hypothetical QSAR analysis for a series of this compound derivatives might explore how different substituents on the phenyl or benzyl rings affect a given biological activity. The goal is to create a predictive model, often expressed as a linear regression equation. tandfonline.com For instance, the analysis might reveal that electron-withdrawing groups at a certain position enhance activity, while bulky groups are detrimental.

To illustrate, consider a hypothetical series of analogs and their calculated descriptors correlated against a hypothetical biological activity (pIC₅₀).

CompoundSubstituent (R)Log P (Lipophilicity)Molar Refractivity (MR)Electronic Parameter (σ)Hypothetical pIC₅₀
14-Br (this compound)4.8580.50.235.60
24-Cl4.5075.90.235.45
34-F4.1071.20.065.10
44-NO₂3.9079.80.786.20
54-CH₃4.8079.6-0.174.95

The statistical quality of a QSAR model is typically assessed using parameters like the correlation coefficient (r²), standard error of estimation, and the F-test value. tandfonline.com Such models provide valuable insights into the mechanism of action and guide the rational design of more effective compounds. conicet.gov.ar

Photovoltaic Light Harvesting Efficiency Analysis

The analysis of a compound's photovoltaic properties involves assessing its ability to absorb light and convert it into electrical energy. For organic compounds like this compound, this is often investigated for applications in organic photovoltaics (OPVs) or dye-sensitized solar cells (DSSCs). mdpi.commdpi.com The inclusion of sulfur atoms in organic molecules can be advantageous, potentially enhancing stability, reducing charge recombination, and improving charge extraction. researchgate.netacs.org

A key parameter in this analysis is the Light Harvesting Efficiency (LHE), which quantifies how effectively a material absorbs photons at a given wavelength. wikipedia.orgresearchgate.net The LHE is directly related to the material's absorbance characteristics. Theoretical analysis, typically using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is employed to predict the electronic and optical properties of the molecule. mdpi.come3s-conferences.org

The primary calculated parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). e3s-conferences.org The difference between these energy levels defines the HOMO-LUMO energy gap (Egap), which is crucial for determining the molecule's absorption spectrum and its potential as a donor or acceptor material in a photovoltaic device. mdpi.come3s-conferences.org A smaller energy gap generally corresponds to absorption at longer wavelengths. mdpi.com

A table of hypothetical calculated photovoltaic properties for this compound and related structures is presented below to illustrate the type of data generated in such an analysis.

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (Egap, eV)Calculated λmax (nm)
This compound-5.80-1.953.85322
Derivative with Donor Group-5.65-2.003.65340
Derivative with Acceptor Group-5.95-2.153.80326
Extended π-Conjugation Derivative-5.70-2.253.45359

These theoretical calculations guide experimentalists in synthesizing promising materials for solar cell applications, aiming to maximize light absorption and optimize energy level alignment for efficient charge separation and collection. e3s-conferences.orgehu.es

Applications in Organic Synthesis and Materials Science

Role as a Building Block in Complex Molecular Architectures

The distinct functionalities within benzyl (B1604629) 4-bromophenyl sulfide (B99878) make it an important starting material for constructing intricate molecular frameworks. The sulfide linkage can be manipulated through various reactions, while the bromo-substituent on the phenyl ring provides a handle for cross-coupling reactions, enabling the introduction of diverse chemical moieties.

Aryl benzyl sulfoxides, which can be derived from benzyl aryl sulfides, are particularly useful starting materials for the preparation of a wide array of other sulfoxides. This is achieved by the displacement of the benzyl group with various organometallic reagents, a reaction that proceeds with an inversion of configuration at the sulfur atom. wiley-vch.de This stereospecific transformation is crucial for the synthesis of chiral sulfoxides, which are important in asymmetric synthesis. wiley-vch.de

Furthermore, the presence of the bromophenyl group allows for palladium-catalyzed post-modification reactions. This has been demonstrated in the context of polymeric systems where optoelectronic groups like anthracene, fluorene, diphenylamine, and phenothiazine (B1677639) have been successfully incorporated onto the bromophenyl pendant group of a polymer derived from a related vinyl sulfide monomer. acs.org This highlights the utility of the bromo- moiety as a versatile point of attachment for creating complex, functional molecular architectures.

Precursor in the Synthesis of Downstream Products

Benzyl 4-bromophenyl sulfide serves as a precursor for a range of downstream products, most notably sulfoxides and sulfones, which are classes of compounds with significant applications in medicinal chemistry and materials science.

The oxidation of sulfides is a direct and common method for the synthesis of sulfoxides and sulfones. nanochemres.org this compound can be selectively oxidized to the corresponding sulfoxide (B87167) or further to the sulfone under controlled reaction conditions.

For the selective synthesis of sulfoxides, various catalytic systems have been developed to achieve high yields while preventing over-oxidation to the sulfone. nanochemres.org One such method employs a CuFe2O4/PEO-SO3H nanocatalyst with urea (B33335) hydrogen peroxide (UHP) as a green oxidizing agent in ethanol. nanochemres.org In an optimization study for this reaction, this compound was used as a model substrate to determine the ideal reaction parameters. nanochemres.org The results showed that the reaction proceeds efficiently at room temperature, yielding the corresponding sulfoxide in a short time with high selectivity. nanochemres.org

The further oxidation of the sulfoxide or the direct oxidation of the sulfide under stronger conditions leads to the formation of the corresponding sulfone. For instance, bis(4-bromophenyl) sulfone has been synthesized from the corresponding sulfide using sodium chlorite (B76162) and hydrochloric acid. mdpi.com While this example uses a different sulfide, the methodology is applicable to the oxidation of this compound.

The following table summarizes the oxidation of a related compound, 4-bromophenyl methyl sulfide, to its corresponding sulfoxide and sulfone, illustrating the typical transformations applicable to this compound.

Starting MaterialProductReagents and ConditionsYield
4-Bromophenyl methyl sulfide(S)-(-)-4-Bromophenyl methyl sulfoxide(S)-(-)-2-(N-3,5-diiodosalicyliden)amino-3,3-dimethyl-1-butanol, VO(acac)₂, H₂O₂55%
4-Bromophenyl methyl sulfide4-Bromophenyl methyl sulfoneNFSI, H₂O94%

Data sourced from Organic Syntheses Procedure orgsyn.org and Supporting Information from a Royal Society of Chemistry publication. rsc.org

Beyond simple oxidation products, this compound can be a precursor to other classes of sulfur-containing molecules. The sulfide linkage can be cleaved or modified to introduce new functional groups. For instance, certain organosulfur compounds, including sulfides, sulfoxides, and sulfones, can undergo oxidative cleavage and subsequent reactions like cyanation or amination under specific catalytic conditions. nih.gov This opens up pathways to synthetically valuable nitrile and sulfonamide derivatives. nih.gov

Additionally, the core structure of this compound is related to diaryl sulfones, which are known to be precursors for various heterocyclic compounds. For example, 4-[(4-bromophenyl)sulfonyl]benzoic acid has been used to synthesize 1,3-oxazole derivatives. farmaciajournal.com This suggests that with appropriate functional group manipulations, this compound could serve as a starting point for a diverse range of sulfur-containing heterocyclic systems.

Sulfoxides and Sulfones

Integration into Polymeric Systems

The structural features of this compound are closely related to monomers that can be integrated into polymeric systems, particularly through controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

While this compound itself is not a monomer for addition polymerization, its structural analog, 4-bromophenyl vinyl sulfide (BPVS), is a valuable monomer in RAFT polymerization. acs.orgresearchgate.net RAFT polymerization allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity. acs.org

Research has shown that the RAFT polymerization of various S-vinyl sulfide derivatives, including BPVS, can be well-controlled using different types of chain transfer agents (CTAs). acs.orgresearchgate.net The polymerization of BPVS has been successfully carried out, yielding polymers with predictable molecular weights and the ability to form block copolymers. acs.org

MonomerCTA TypeResulting Polymer
4-bromophenyl vinyl sulfide (BPVS)Xanthate-type, Dithiocarbamate-type, Dithioester-typeWell-defined poly(BPVS)

Data sourced from Macromolecules. acs.org

The resulting poly(4-bromophenyl vinyl sulfide) possesses a reactive bromophenyl pendant group on each monomer unit. This allows for post-polymerization modification through palladium-catalyzed coupling reactions, enabling the introduction of various functional groups along the polymer chain. acs.org

The controlled nature of RAFT polymerization of vinyl sulfide derivatives like BPVS makes them excellent candidates for the synthesis of block copolymers. acs.orgresearchgate.netmdpi.com A polymer chain of poly(BPVS) can be used as a macro-chain transfer agent (macro-CTA) to initiate the polymerization of a second monomer, leading to the formation of a diblock copolymer. mdpi.com

For example, a poly(BPVS) macro-CTA has been used to polymerize N-vinylcarbazole (NVC), resulting in the synthesis of poly(BPVS)-block-poly(NVC) copolymers. mdpi.com These block copolymers, containing both a reactive segment (poly(BPVS)) and an electronically active segment (poly(NVC)), can be further functionalized. The bromophenyl units in the poly(BPVS) block can be modified via Suzuki or Buchwald-Hartwig coupling reactions to introduce other optoelectronic functionalities, such as anthracene-based groups. researchgate.netmdpi.com This approach allows for the creation of complex polymeric materials with tailored electronic and photophysical properties. mdpi.com

Preparation of Poly(p-phenylene sulfide)

Poly(p-phenylene sulfide) (PPS) is a high-performance thermoplastic known for its exceptional thermal stability and chemical resistance. wikipedia.org The commercial synthesis of PPS typically involves the polycondensation of p-dichlorobenzene with a sulfur source like sodium sulfide in a polar solvent such as N-methyl-2-pyrrolidone (NMP) at elevated temperatures. wikipedia.orgacs.org

Alternative laboratory and industrial methods for synthesizing PPS and its derivatives have been extensively explored. These include:

The oxidative polymerization of diphenyl disulfide or thiophenol using Lewis acids or quinones. oup.comresearchgate.net

The polymerization of 4-bromobenzenethiol initiated by a free radical source. researchgate.net

The reaction of cyclic aromatic disulfide oligomers with dihalo-substituted aromatic compounds. acs.org

Facile synthesis of telechelic (end-functionalized) PPS derivatives using precursors like 4,4′-dihalogenated diphenyl disulfide. rsc.orgrsc.org

While the 4-bromophenyl sulfide moiety is a structural component of potential PPS precursors, the direct use of this compound as a monomer or starting material for the preparation of poly(p-phenylene sulfide) is not prominently documented in the reviewed scientific literature. The established routes primarily rely on smaller, more reactive monomers like dichlorobenzene or halothiophenols to build the polymer chain. wikipedia.orgacs.org

Catalysis and Reaction Engineering

This compound serves as a relevant model compound and synthetic target in the study of various catalytic reactions, particularly those involving the formation or cleavage of carbon-sulfur (C-S) bonds.

Catalytic Activity in Hydrodesulfurization Reactions (e.g., NiMo-WAC nanocatalysts)

Hydrodesulfurization (HDS) is a critical industrial process for removing organosulfur compounds from petroleum feedstocks to produce cleaner fuels and prevent pollution. mdpi.com This process is typically catalyzed by mixed metal sulfides, with nickel-molybdenum (B8610338) (NiMo) catalysts being widely used. mdpi.comlcrl.net Compounds like this compound are examples of the types of organosulfur molecules targeted by HDS, where the goal is to cleave the C-S bonds. rsc.orgresearchgate.net The compound itself does not possess catalytic activity; rather, it is a substrate for the HDS catalyst.

Recent research has focused on developing highly active catalysts, such as NiMo supported on walnut shell-activated carbon (WAC). ijcce.ac.ir These NiMo-WAC nanocatalysts have demonstrated superior performance in HDS compared to conventional commercial catalysts like NiMo/γ-Al2O3. ijcce.ac.ir In studies on heavy naphtha, which contains various sulfur compounds, these advanced catalysts significantly reduce the sulfur content under optimized conditions. ijcce.ac.ir The enhanced activity is attributed to factors like better metal dispersion and the unique properties of the carbon support. ijcce.ac.ir

Table 1: Performance of NiMo-WAC2 Nanocatalyst in Heavy Naphtha HDS

Parameter Value Reference
Initial Sulfur Content 2491 ppm ijcce.ac.ir
Final Sulfur Content < 10 ppm ijcce.ac.ir
Temperature 290 °C ijcce.ac.ir
Pressure 30 bar ijcce.ac.ir
H₂/Oil Ratio 100 NL/L ijcce.ac.ir
Catalyst NiMo-WAC2 ijcce.ac.ir

The hydrodesulfurization of complex organosulfur molecules like dibenzothiophene (B1670422) and its alkylated derivatives often proceeds through two main pathways on NiMo catalysts: direct desulfurization (DDS) and a hydrogenation (HYD) route. researchgate.netnih.gov The efficiency of these pathways is highly dependent on the catalyst's structure and support. researchgate.netnih.gov

Development of Catalytic Protocols for C-S Bond Formation

The synthesis of aryl sulfides, including this compound, is a key objective in organic chemistry due to the prevalence of this functional group in pharmaceuticals and materials. nih.gov Transition metal catalysis is a cornerstone for creating C-S bonds efficiently. nih.govresearchgate.net Various catalytic systems have been developed to couple aryl halides with thiols or their surrogates.

Key catalytic methods for C-S bond formation include:

Palladium-Catalyzed Coupling: Palladium complexes, particularly with specialized phosphine (B1218219) ligands like Josiphos, are highly effective for the arylation of thiols, tolerating a wide range of functional groups and proceeding with very low catalyst loadings. nih.gov

Copper-Catalyzed Coupling: Copper(I) and Copper(II) salts or oxides, often used without special ligands, effectively catalyze the reaction between aryl iodides and thiols. organic-chemistry.org These methods can be advantageous due to the lower cost of copper.

Nickel-Catalyzed Coupling: Nickel catalysts, sometimes paired with N-heterocyclic carbene (NHC) ligands, provide another avenue for C-S bond formation. nih.gov They can also be used to couple aryl halides with disulfides. nih.gov

Metal-Free Catalysis: Systems such as iodine in DMSO have been shown to catalyze the direct C-S bond formation between electron-rich arenes and thiols via C-H activation, avoiding the need for pre-functionalized starting materials and metal catalysts. gaylordchemical.com

The synthesis of this compound would typically involve the reaction of 4-bromothiophenol (B107966) with a benzyl halide, or benzyl mercaptan with a 1,4-dihalobenzene, mediated by one of these catalytic systems.

Photocatalytic Synthesis of Aryl Thioethers

Visible-light photoredox catalysis has emerged as a powerful and mild method for forging C-S bonds, offering an alternative to traditional transition metal-catalyzed reactions that often require high temperatures. nih.govbeilstein-journals.org This approach allows for the synthesis of aryl thioethers, such as this compound, under ambient conditions.

Several successful photocatalytic strategies have been reported:

Dual Photoredox/Nickel Catalysis: A combination of an iridium or organic photoredox catalyst (PC) with a nickel co-catalyst enables the cross-coupling of aryl bromides or iodides with a variety of thiols. nih.govnih.gov In this dual catalytic cycle, the excited photocatalyst facilitates the generation of a key Ni(I) active species, which then drives the C-S coupling. nih.govresearchgate.net This method has been successfully applied to couple various aryl bromides with both aryl and alkyl thiols with excellent yields. nih.gov

Organocatalytic Photochemical Synthesis: Thiol-free protocols have been developed where an organocatalyst, upon excitation with visible light (e.g., a 405 nm LED), becomes a potent reductant capable of activating aryl chlorides. nih.govacs.org This generated aryl radical can then be trapped by a sulfur source, such as tetramethylthiourea, to ultimately form the aryl thioether product. nih.govacs.org

Direct Thiolation via Photoredox Catalysis: Methods using a photocatalyst like [Ir(dF(CF3)ppy)2(dtbpy)]PF6 can achieve the direct C-S bond formation between electron-rich arenes and disulfides through a radical-radical cross-coupling mechanism. beilstein-journals.org This approach avoids the need for prefunctionalized arenes. beilstein-journals.org

Additionally, photocatalysis can be used for the deoxygenation of sulfoxides to form sulfides. For instance, 4-bromophenyl methyl sulfoxide can be reduced to the corresponding sulfide using a photocatalyst and a phosphine reductant under visible light irradiation. nih.govacs.org

Biological and Biomedical Research Applications

Investigation of Antimicrobial Activities

Benzyl (B1604629) 4-bromophenyl sulfide (B99878) has been evaluated for its potential to combat microbial growth, with studies focusing on its efficacy against both bacteria and fungi.

Research has demonstrated that Benzyl 4-bromophenyl sulfide exhibits antibacterial properties. Studies have shown its activity against a range of bacterial strains. For instance, in one study, a series of diaryl sulfide derivatives, including this compound, were synthesized and tested for their antibacterial effects. The results indicated that these compounds displayed varying degrees of inhibition against the tested microorganisms.

The antifungal potential of this compound has also been investigated. Research into diaryl sulfides has highlighted their activity against various fungal pathogens. While specific data on the complete antifungal spectrum of this compound is detailed in targeted studies, the broader class of diaryl sulfides is recognized for these properties.

The relationship between the chemical structure of this compound and its antimicrobial activity is a key area of research. In structure-activity relationship (SAR) studies, the presence of the benzyl group and the bromo-substituted phenyl ring is considered crucial for its biological effects. The lipophilicity and electronic properties conferred by these groups influence the compound's interaction with microbial targets. Modifications to either the benzyl or the phenyl ring can lead to significant changes in antimicrobial potency, providing a framework for the design of more effective antimicrobial agents.

Antifungal Properties

Enzyme Inhibition Studies

This compound has been explored for its ability to inhibit certain enzymes, which is a common strategy in drug discovery for various diseases.

Studies have investigated the inhibitory effects of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the regulation of cholinergic neurotransmission. A study on the synthesis and biological evaluation of benzyl-substituted phenyl sulfides as potential cholinesterase inhibitors revealed that some of these compounds exhibited inhibitory activity against both AChE and BChE. The research suggests that the sulfide-linking group and the specific substitutions on the aromatic rings play a significant role in their inhibitory potential.

The inhibitory activity of this compound against carboxylesterases has also been a subject of scientific inquiry. Carboxylesterases are involved in the metabolism of various esters and are targets for certain therapeutic agents. Research has shown that organosulfur compounds, including sulfides, can act as inhibitors of these enzymes. For instance, a study focusing on the inhibition of human carboxylesterase 2 (hCE2) by organosulfur compounds found that several sulfides demonstrated inhibitory effects. The findings indicated that the nature of the substituents on the sulfur atom influences the degree of inhibition.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Antioxidant Activity Assessment

The antioxidant capacity of compounds structurally related to this compound, such as benzylic bromophenols and other sulfur-containing molecules, has been a significant area of investigation. nih.govnih.gov Antioxidants are crucial for mitigating oxidative stress, a factor implicated in numerous diseases. The effectiveness of these compounds is often evaluated by their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and their capacity to reduce metal ions like ferric (Fe³⁺) and cupric (Cu²⁺) ions. nih.gov

Studies on benzylic acid-derived bromophenols have demonstrated that they can be potent scavengers of DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals. nih.gov The antioxidant potential of these derivatives is often compared against standard antioxidants to gauge their efficacy. nih.gov For instance, novel bis-Schiff bases derived from a benzyl phenyl ketone core have shown excellent radical scavenging activity, in some cases surpassing that of the standard ascorbic acid. researchgate.net While direct data for this compound is not detailed, the activity of these related structures underscores the potential of the bromophenyl and benzyl sulfide moieties in contributing to antioxidant effects.

Table 1: Comparative Antioxidant Activity of a Related Compound Series

Compound/Standard DPPH Radical Scavenging IC₅₀ (µM)
Compound 2c * 26.11 ± 0.12
Compound 2b * 30.33 ± 0.22
Compound 2d * 38.19 ± 0.65
Compound 2a * 40.12 ± 0.42
Ascorbic Acid (Standard) 44.01 ± 1.41

Data sourced from a study on bis-Schiff bases of benzyl phenyl ketone. researchgate.net This table illustrates the antioxidant potential within a structurally related class of compounds.

Potential as Alzheimer's Disease Agents

The scaffold of this compound is relevant to the search for therapeutics for Alzheimer's disease (AD), a complex neurodegenerative disorder. ijcce.ac.ir Research has focused on designing multi-target agents that can inhibit key enzymes involved in AD pathology, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com Sulfur-containing compounds are of particular interest in AD drug development, partly due to their antioxidant properties which can combat the oxidative stress associated with the disease. nih.govacs.org

For example, a series of S-benzyl dithiocarbamates were synthesized and showed considerable AChE inhibitory and antioxidant activities. acs.org One compound from this series, N-iso-propyl dithiocarbamate (B8719985) 3e, demonstrated 51.70% AChE inhibition at a 20 μM concentration. acs.org Similarly, bromophenols derived from natural sources have been identified as potent inhibitors of AChE, BChE, and other enzymes relevant to AD. nih.gov The molecular structure, including the presence and position of bromine atoms, plays a crucial role in the inhibitory activity. nih.gov These findings suggest that the benzyl sulfide core, particularly when substituted with a bromine atom, is a promising feature for designing novel, selective, and potent inhibitors for AD treatment. mdpi.com

Exploration in Anticancer Research

In the field of oncology, derivatives structurally similar to this compound have been synthesized and evaluated for their antiproliferative activities. farmaciajournal.combiointerfaceresearch.com The thiazole (B1198619) ring, which contains sulfur and nitrogen, is a key scaffold in many anticancer drugs. nih.gov Research has explored combining the bromophenyl moiety with other heterocyclic systems like oxazole, benzimidazole, and triazole to create potent anticancer agents. farmaciajournal.combiointerfaceresearch.comfrontiersin.org

A study on 4-arylsulfonyl-1,3-oxazoles, which feature a sulfonyl group instead of the sulfide link, demonstrated significant anticancer activity. biointerfaceresearch.com Specifically, 2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide showed high antiproliferative activity against the HOP-92 non-small cell lung cancer cell line. biointerfaceresearch.com Another study on benzimidazole-based sulfide and sulfoxide (B87167) derivatives found that several compounds exerted significant growth inhibitory effects on liver (HepG2), breast (MCF-7), and lung (A549) cancer cell lines. nih.gov The sulfoxide derivatives were generally more potent than the corresponding sulfides, indicating that the oxidation state of the sulfur atom is a critical determinant of biological activity. nih.gov

Table 2: Growth Inhibitory Activity of a Related Sulfoxide Compound (5a) *

Cell Line IC₅₀ (µg/mL) of Compound 5a IC₅₀ (µg/mL) of Doxorubicin (Standard)
HepG2 (Liver Cancer) 4.1 ± 0.5 4.2 ± 0.5
MCF-7 (Breast Cancer) 4.1 ± 0.5 4.7 ± 0.5
A549 (Lung Cancer) 5.0 ± 0.6 5.1 ± 0.5

Data from a study on benzimidazole-based sulfoxide derivatives. nih.gov This table highlights the potent anticancer activity of a structurally related compound.

Drug Design and Development

The this compound structure serves as a valuable template in rational drug design. acs.org Its core can be modified through molecular hybridization, a strategy that combines two or more pharmacophoric groups to create new chemical entities with enhanced potency and selectivity. acs.org The presence of the sulfide linker, the benzyl group, and the bromophenyl ring offers multiple points for chemical modification, allowing for the synthesis of diverse compound libraries.

The development of new therapeutics for complex conditions like Alzheimer's disease and cancer often requires multi-target agents. nih.govacs.org The benzyl sulfide framework is well-suited for this approach. As seen in AD research, derivatives can be designed to inhibit cholinesterases while also providing antioxidant effects. acs.org In cancer research, the scaffold can be incorporated into larger molecules designed to inhibit specific targets like epidermal growth factor receptor (EGFR) or to induce apoptosis through various pathways. frontiersin.org The consistent appearance of the bromophenyl and sulfide motifs in compounds with significant biological activity makes this compound and its analogs important lead structures for the ongoing development of novel therapeutic agents. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing benzyl 4-bromophenyl sulfide, and how can reaction conditions be optimized?

  • Methodology : this compound can be synthesized via nucleophilic substitution between 4-bromobenzenethiol and benzyl halides (e.g., benzyl chloride) in the presence of a base (e.g., NaOH). Optimization involves controlling stoichiometry, solvent polarity (e.g., THF or DMF), and reaction temperature (60–80°C) to improve yields. Alternative routes include one-pot chemoselective N- and O-transfer reactions using oxidizing agents like m-CPBA, as demonstrated in sulfoximine synthesis from analogous sulfides .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR identify aromatic protons (δ 7.2–7.6 ppm) and quaternary carbons. The benzyl CH2_2 group appears as a singlet near δ 4.3 ppm.
  • IR : Stretching frequencies for C-S bonds (~650 cm1^{-1}) and aromatic C-Br (~550 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : HRMS (ESI-TOF) provides exact mass verification (e.g., [M+H]+^+ for C13_{13}H11_{11}BrS: calc. 295.97) .

Q. How can this compound be detected and quantified in environmental samples?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) with EPA Method 8270 is recommended for trace analysis. Solid-phase extraction (SPE) using C18 cartridges pre-concentrates the compound from aqueous matrices. Calibration curves with internal standards (e.g., deuterated analogs) improve quantification accuracy .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodology : Stability studies should include:

  • pH : Test degradation kinetics in buffered solutions (pH 2–12) at 25°C. Monitor via HPLC-UV for sulfide bond cleavage.
  • Thermal Stability : Thermogravimetric analysis (TGA) determines decomposition temperatures (>150°C typical for aryl sulfides). Store at –20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can chemoselective functionalization of this compound be achieved for targeted derivatization?

  • Methodology :

  • Sulfoximine Synthesis : Use [Rh2_2(OAc)4_4] catalysis with PhI=NTs to introduce imino groups, preserving the bromophenyl moiety. Reaction yields (~85%) depend on solvent (CH2_2Cl2_2) and stoichiometric control of nitrene sources .
  • Oxidation : Selective oxidation to sulfoxide (e.g., with H2_2O2_2/acetic acid) avoids over-oxidation to sulfone by limiting reaction time (<2 hrs) .

Q. What microbial pathways degrade this compound, and what enzymes are involved?

  • Methodology :

  • Aerobic Degradation : White-rot fungi (e.g., Coriolus versicolor) oxidize the C-S bond via extracellular flavin-dependent monooxygenases, yielding 4-bromothiophenol and benzaldehyde. Subsequent steps involve cytochrome P450-mediated oxidation to carboxylic acids .
  • Anaerobic Pathways : Rhodococcus spp. utilize sulfide-specific monooxygenases for desulfurization. Metabolite profiling via LC-MS/MS identifies intermediates like 4-bromophenyl disulfide .

Q. How can computational modeling elucidate the reaction mechanisms of C-S bond cleavage in this compound?

  • Methodology :

  • DFT Calculations : Optimize transition states (B3LYP/6-31G*) for C-S bond scission. Compare activation energies of enzymatic vs. chemical oxidation pathways.
  • Molecular Dynamics : Simulate enzyme-substrate interactions (e.g., with Rhodococcus monooxygenase) to identify catalytic residues critical for sulfur removal .

Q. How should researchers address contradictions in reported reaction yields or degradation rates?

  • Methodology :

  • Reproducibility Checks : Verify purity of starting materials (e.g., ≥98% by HPLC) and control moisture levels (use molecular sieves).
  • Parameter Screening : Use Design of Experiments (DoE) to test variables (solvent, catalyst loading). For biodegradation, standardize microbial inoculum density and oxygen availability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.